molecular formula C18H22O6 B2830019 Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate CAS No. 384374-99-6

Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate

Cat. No.: B2830019
CAS No.: 384374-99-6
M. Wt: 334.368
InChI Key: YRSCRDRDHDZRKG-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and acetylenes.

    Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Methoxy Group Addition: This involves the reaction of the benzofuran derivative with methoxyacetic acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated benzofurans.

Scientific Research Applications

Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-tert-butyl-5-(2-hydroxyethoxy)-1-benzofuran-3-carboxylate
  • Ethyl 2-tert-butyl-5-(2-chloroethoxy)-1-benzofuran-3-carboxylate
  • Ethyl 2-tert-butyl-5-(2-nitroethoxy)-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and ester groups, along with the benzofuran core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(2-methoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-6-22-17(20)15-12-9-11(23-10-14(19)21-5)7-8-13(12)24-16(15)18(2,3)4/h7-9H,6,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSCRDRDHDZRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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